1-ベンジル-3-メトキシ-1H-インダゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

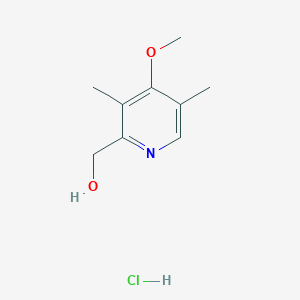

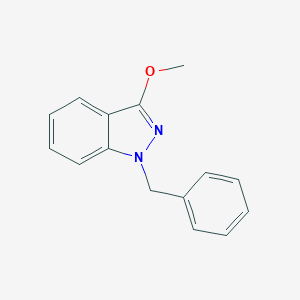

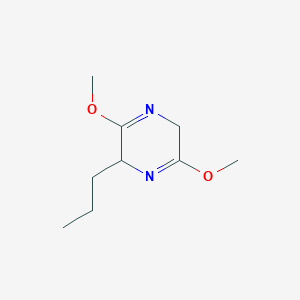

1-Benzyl-3-methoxy-1H-indazole is a chemical compound belonging to the indazole class, which is a heterocyclic structure containing a benzene ring fused to a pyrazole ring. The indazole nucleus is a prevalent scaffold in medicinal chemistry, often associated with a wide range of biological activities. The specific substitution pattern of a benzyl group at the 1-position and a methoxy group at the 3-position on the indazole ring system may influence the compound's physical properties, reactivity, and potential pharmacological activities.

Synthesis Analysis

The synthesis of 1-substituted-1H-indazoles, which would include derivatives such as 1-Benzyl-3-methoxy-1H-indazole, can be achieved through various synthetic routes. One such method involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which is a rapid reaction yielding N(1)-C(3) disubstituted indazoles in moderate to excellent yields . Another approach for synthesizing indazole derivatives is the photolysis of 2-aminophenylketon-O-(ethoxycarbonyl)oximes, which provides 1H-indazole derivatives in high yields under UV or visible light irradiation .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using various spectroscopic techniques. For instance, the crystal and molecular structure of a related compound, 2-(4-methoxybenzyl)-4-nitro-2H-indazole, was determined using X-ray crystallography, revealing that it crystallizes in the triclinic space group with two independent molecules in the asymmetric unit . Although not directly related to 1-Benzyl-3-methoxy-1H-indazole, this study provides insight into the structural aspects of substituted indazoles.

Chemical Reactions Analysis

Indazole derivatives can participate in a variety of chemical reactions. For example, thiazolo[3,4-b]indazole-2,2-dioxides, which share the indazole core, can undergo 1,3-dipolar cycloadditions with benzyne to yield 1,3-dihydrothiazolo[3,4-b]indazoles, which can be further transformed into sulfones and used as precursors for novel benzo-2,3-diazafulvenium methides . These intermediates can react with N-substituted maleimides to produce new 1H-indazoles with potential applications as dyes.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. For example, oxadisilole-fused 1H-benzo[f]indazoles exhibit high fluorescence quantum yields and good thermal stabilities, suggesting potential as deep-blue emitters for OLED applications . The antiproliferative activity of 1H-benzo[f]indazole-4,9-dione derivatives on cancer cell lines indicates that the indazole core, when appropriately substituted, can confer significant biological activity .

科学的研究の応用

- 特定の用途: 1-ベンジル-3-メトキシ-1H-インダゾールおよび関連化合物は、腫瘍細胞株における細胞増殖を阻害する能力について調査されています . 特に、3-アミノ-N-(4-ベンジルフェニル)-1H-インダゾール-1-カルボキサミドおよび3-アミノ-N-(4-ブトキシフェニル)-1H-インダゾール-1-カルボキサミドなどの誘導体は、低濃度で有意な抗増殖活性を示しました。

抗がん活性

酵素および細胞活性

要約すると、1-ベンジル-3-メトキシ-1H-インダゾールは、がん研究、炎症の調節、抗菌療法、および潜在的な抗うつ剤の用途など、さまざまな科学分野で有望な存在です。治療の可能性を最大限に引き出すには、さらなる調査が必要です。 🌟

作用機序

Target of Action

1-Benzyl-3-methoxy-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole-containing compounds are known to have a broad range of biological properties, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to the inhibition of cell growth.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, inflammation, and bacterial growth .

Result of Action

Specifically, certain derivatives were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Safety and Hazards

将来の方向性

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research could focus on developing synthetic approaches to these heterocycles with better biological activities . The potential of indazole derivatives in drug development is vast, given their wide range of pharmacological activities .

特性

IUPAC Name |

1-benzyl-3-methoxyindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-15-13-9-5-6-10-14(13)17(16-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRXNLHIWBMTPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565130 |

Source

|

| Record name | 1-Benzyl-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4454-33-5 |

Source

|

| Record name | 1-Benzyl-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

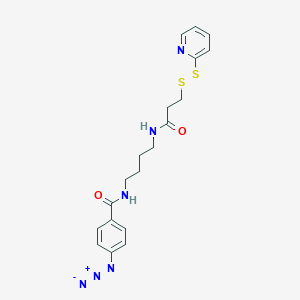

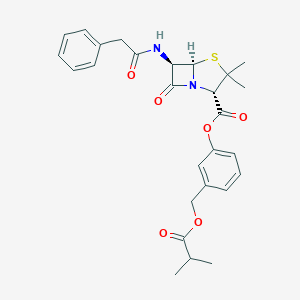

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)

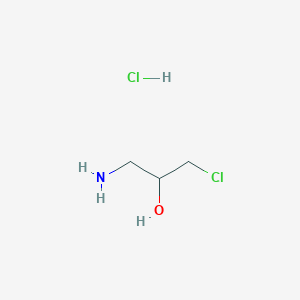

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)